Dehydro Lacidipine
Overview
Description
Dehydro Lacidipine is a derivative of Lacidipine, a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure. This compound, like its parent compound, is expected to exhibit similar pharmacological properties but with potential modifications in its chemical structure that may influence its activity and stability.
Mechanism of Action
- Dehydro Lacidipine is a lipophilic dihydropyridine calcium channel blocker . Its primary target is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels open in response to an electrical signal (action potential), allowing calcium ions to enter the cell.
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Dehydro Lacidipine, like Lacidipine, is likely to interact with the biological membranes due to its lipophilic nature . It may display a high membrane partition coefficient, leading to accumulation of the drug in the membrane and slow rate of membrane washout .
Cellular Effects
It can protect these cells against oxidative stress, inflammatory activation, and cell senescence through the CXCR7/P38/C/EBP-β signaling pathway .
Molecular Mechanism
Lacidipine, its parent compound, works by blocking the voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This blockage ultimately causes the excitation and depolarization of the tissues .
Temporal Effects in Laboratory Settings
Lacidipine has a slow onset of action and a long duration of action, which may explain its long clinical half-life .
Transport and Distribution
This compound, being lipophilic, is likely to interact with biological membranes, leading to its accumulation in the membrane and slow rate of membrane washout .
Subcellular Localization
Given its lipophilic nature and its ability to interact with biological membranes, it may be found deep within the membrane’s hydrocarbon core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Lacidipine involves several steps, starting from the basic dihydropyridine structure. One common method includes the use of antisolvent sonoprecipitation technique to enhance the solubility and dissolution rate of the compound. This method involves the following steps:
Stabilizer to Drug Ratio: A ratio of 1.5:1 is used.
Sodium Deoxycholate Percentage: 100% sodium deoxycholate is employed.
Sonication Time: The mixture is sonicated for 8 minutes.
Industrial Production Methods
In industrial settings, this compound can be produced using wet granulation techniques. The process involves dissolving polyvinylpyrrolidone in acetone or ethanol, followed by solubilization of this compound. Lactose granules are then added, and the solvent is evaporated. Magnesium stearate is added before compressing the mixture into tablets .
Chemical Reactions Analysis
Types of Reactions
Dehydro Lacidipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.
Scientific Research Applications
Dehydro Lacidipine has several scientific research applications:
Chemistry: It is used in the study of calcium channel blockers and their derivatives.
Biology: Research focuses on its effects on cellular calcium channels and vascular smooth muscle cells.
Medicine: It is investigated for its potential use in treating hypertension and related cardiovascular conditions.
Comparison with Similar Compounds
Dehydro Lacidipine is compared with other dihydropyridine calcium channel blockers such as:
- Nifedipine
- Amlodipine
- Felodipine
Uniqueness
Compared to these compounds, this compound exhibits a greater antioxidant activity, which may confer beneficial antiatherosclerotic effects. It also has a longer duration of action and does not lead to reflex tachycardia, making it a potentially more effective antihypertensive agent .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEICLHNCXDXIW-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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